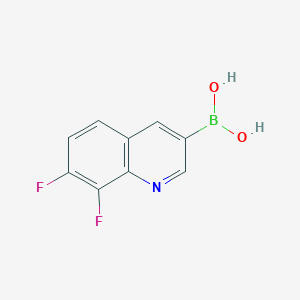
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 5-methylfuran-2-yl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-6-methylpyrimidine and 5-methylfurfural.
Condensation Reaction: The 2-amino-4-chloro-6-methylpyrimidine undergoes a condensation reaction with 5-methylfurfural in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling Reactions: Biaryl derivatives.
科学研究应用
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine.
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A structurally similar compound with an ethyl group at the 5-position.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with two chlorine substituents.
Uniqueness
This compound is unique due to the presence of both a furan ring and a pyrimidine ring in its structure, which imparts distinct chemical and biological properties
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2O/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
InChI 键 |
FQHYUHZHUDOMLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


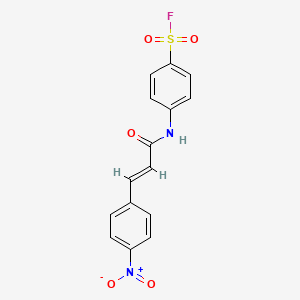

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


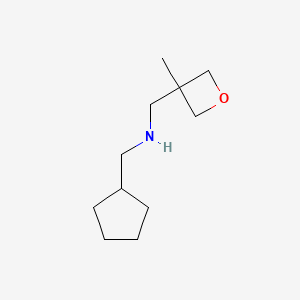

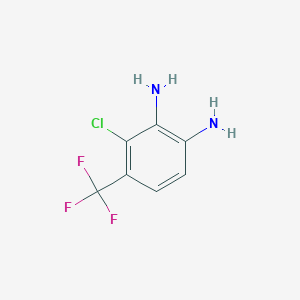
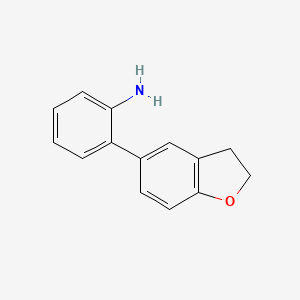


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

